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Compound of Interest

Compound Name: ATB107

Cat. No.: B1663808 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals working with

ATB107 and Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ATB107?

A1: ATB107 is a potent inhibitor of indole-3-glycerol phosphate synthase (IGPS), an essential

enzyme in the tryptophan biosynthesis pathway of Mycobacterium tuberculosis. By inhibiting

IGPS, ATB107 deprives the bacterium of tryptophan, which is crucial for protein synthesis and

overall growth, leading to a bactericidal effect.

Q2: My M. tuberculosis culture shows decreased susceptibility to ATB107. What are the

potential resistance mechanisms?

A2: While specific clinical resistance mechanisms to ATB107 have not been extensively

documented, potential mechanisms, based on general principles of drug resistance in M.

tuberculosis, could include:

Target Modification: Mutations in the trpB2 gene, which encodes the IGPS enzyme, could

alter the drug-binding site, reducing the inhibitory effect of ATB107.
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Increased Efflux: Overexpression of efflux pumps, which are membrane proteins that can

actively transport drugs out of the bacterial cell, could reduce the intracellular concentration

of ATB107.[1][2][3] M. tuberculosis possesses a number of putative drug efflux pumps.

Metabolic Bypass: The bacterium might develop or upregulate alternative pathways to

synthesize or acquire tryptophan, although this is less common for essential amino acids.

Changes in Protein Expression: Exposure to ATB107 has been shown to alter the

expression of several proteins in M. tuberculosis. Downregulation of the transcriptional

regulatory protein Rv3246c and proteins Rv0685 and Rv2624c, along with upregulation of

Rv3140, has been observed. These changes might contribute to a reduced susceptibility to

the drug.

Q3: How can I determine the Minimum Inhibitory Concentration (MIC) of ATB107 for my M.

tuberculosis strain?

A3: You can determine the MIC of ATB107 using several methods, including broth microdilution

assays (using visual indicators like Alamar Blue or resazurin), the agar proportion method, or

automated systems like the BACTEC™ MGIT™ 960. A detailed protocol for the broth

microdilution method is provided in the "Experimental Protocols" section below.

Q4: I suspect efflux pump activity is contributing to reduced ATB107 susceptibility. How can I

investigate this?

A4: You can perform an efflux pump inhibitor assay. This involves determining the MIC of

ATB107 in the presence and absence of a known efflux pump inhibitor, such as verapamil,

carbonyl cyanide m-chlorophenyl hydrazone (CCCP), or thioridazine. A significant reduction

(typically ≥4-fold) in the MIC of ATB107 in the presence of the inhibitor suggests the

involvement of efflux pumps. A detailed protocol is available in the "Experimental Protocols"

section.

Q5: Are there any known cross-resistance patterns between ATB107 and other anti-

tuberculosis drugs?

A5: The current literature does not indicate significant cross-resistance between ATB107 and

other anti-tuberculosis drugs with different mechanisms of action. Since ATB107 has a novel

target (IGPS), it is expected to be effective against strains resistant to conventional drugs like
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isoniazid and rifampicin. However, proteomics studies suggest that ATB107 might induce a

stress response similar to that caused by isoniazid and ethionamide, which could have

implications for drug combinations.
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Issue Potential Cause Recommended Action

Inconsistent MIC values for

ATB107
Inoculum density variation.

Standardize the inoculum to a

McFarland standard of 1.0

before dilution.

Improper serial dilutions of

ATB107.

Prepare fresh drug dilutions for

each experiment and verify the

concentrations.

Contamination of the bacterial

culture.

Perform a purity check of your

M. tuberculosis culture before

starting the assay.

No inhibition of growth even at

high ATB107 concentrations

Intrinsic resistance of the M.

tuberculosis strain.

Verify the identity and

expected susceptibility of your

strain. Include a known

susceptible control strain (e.g.,

H37Rv).

Inactivation of ATB107.

Check the storage conditions

and expiration date of your

ATB107 stock solution.

Prepare fresh solutions.

High bacterial inoculum.

Ensure the final inoculum

concentration in the assay is

appropriate (e.g., 5 x 10^5

CFU/mL for broth

microdilution).

MIC of ATB107 is higher than

expected
Development of resistance.

Perform whole-genome

sequencing of the resistant

strain to identify potential

mutations in the trpB2 gene.

Increased efflux pump activity.

Conduct an efflux pump

inhibitor assay to see if the

MIC can be reduced.
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Efflux pump inhibitor assay

shows no change in MIC

The specific efflux pumps

overexpressed are not

inhibited by the chosen

inhibitor.

Test a panel of efflux pump

inhibitors with different

mechanisms of action (e.g.,

verapamil, CCCP, reserpine).

The resistance mechanism is

not due to efflux.

Investigate other potential

mechanisms, such as target

modification by sequencing the

trpB2 gene.

Data Presentation
Table 1: Example Template for Recording MIC and Efflux Pump Inhibitor Assay Results for

ATB107

M.
tuberculosis
Strain

ATB107 MIC
(µg/mL)

ATB107 MIC +
Verapamil
(µg/mL)

Fold-change in
MIC

Putative
Resistance
Mechanism

H37Rv (Control) Susceptible

Clinical Isolate 1

Lab-generated

Mutant 1

...

Experimental Protocols
Broth Microdilution Assay for ATB107 MIC
Determination (Resazurin Method)
This protocol is adapted from standard methods for MIC determination in M. tuberculosis.

Materials:

M. tuberculosis culture in logarithmic growth phase.
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Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-

catalase) and 0.05% Tween 80.

ATB107 stock solution (e.g., in DMSO).

Sterile 96-well microtiter plates.

Resazurin sodium salt solution (0.02% w/v in sterile water).

Sterile saline with 0.05% Tween 80 (SST).

Procedure:

Inoculum Preparation:

Adjust the turbidity of the M. tuberculosis culture in SST to match a McFarland 1.0

standard.

Dilute the adjusted suspension 1:20 in 7H9 broth to obtain the final inoculum.

Plate Setup:

Add 100 µL of 7H9 broth to all wells of a 96-well plate.

Add 100 µL of ATB107 stock solution (at 2x the highest desired final concentration) to the

first column of wells.

Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second,

and so on, discarding the last 100 µL from the final dilution column.

Include a drug-free growth control well and a sterile control well (broth only).

Inoculation:

Add 100 µL of the prepared inoculum to each well (except the sterile control). The final

volume in each well will be 200 µL.

Incubation:
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Seal the plate and incubate at 37°C for 7 days.

Reading Results:

After incubation, add 30 µL of the resazurin solution to each well.

Re-incubate for 24-48 hours.

The MIC is the lowest concentration of ATB107 that prevents a color change from blue (no

growth) to pink (growth).

Efflux Pump Inhibitor Assay
This protocol determines the effect of an efflux pump inhibitor on the MIC of ATB107.

Materials:

Same as for the broth microdilution assay.

Efflux pump inhibitor (e.g., verapamil) stock solution.

Procedure:

Determine the sub-inhibitory concentration of the efflux pump inhibitor:

Perform a broth microdilution assay as described above with the efflux pump inhibitor

alone to find the highest concentration that does not inhibit the growth of M. tuberculosis.

This is typically done at 1/4th or 1/2 of its MIC.

Perform MIC determination with the inhibitor:

Prepare two sets of 96-well plates for ATB107 serial dilutions as described in the MIC

protocol.

To one set of plates, add the sub-inhibitory concentration of the efflux pump inhibitor to all

wells containing the 7H9 broth before adding the ATB107 and inoculum.

The other plate will not contain the inhibitor and will serve as the control.
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Inoculation and Incubation:

Follow steps 3 and 4 of the broth microdilution protocol.

Reading and Interpretation:

Determine the MIC of ATB107 in the presence and absence of the inhibitor.

A ≥4-fold reduction in the MIC of ATB107 in the presence of the inhibitor is considered

indicative of efflux pump activity.

Mandatory Visualizations
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Reduced ATB107 Susceptibility Observed

1. Confirm MIC Increase
(Broth Microdilution)

MIC Increased?

2. Efflux Pump Inhibitor Assay

MIC Reduced with Inhibitor?

3. Target Gene Sequencing
(trpB2 gene)

Mutation in trpB2?

Yes

No Significant Change

No

No

Conclusion:
Efflux-mediated Resistance

Yes

Conclusion:
Target-based Resistance

Yes

No Mutation

Conclusion:
Other Mechanisms
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1663808#addressing-atb107-resistance-in-
mycobacterium-tuberculosis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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